
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with acetyl, benzylsulfamoyl, and methoxy substituents, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The addition of the benzylsulfamoyl group.
Methoxylation: The incorporation of the methoxy group.
Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation, benzylamine for sulfamoylation, and methanol for methoxylation. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the benzylsulfamoyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction and cellular responses.
Pathway Involvement: The compound’s effects on molecular pathways can lead to changes in gene expression, protein synthesis, and cellular functions.
相似化合物的比较
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-3-(sulfamoyl)-4-methoxybenzamide: Lacks the benzyl group, resulting in different chemical properties and reactivity.
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-hydroxybenzamide: The methoxy group is replaced with a hydroxy group, affecting its solubility and biological activity.
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-ethoxybenzamide: The methoxy group is replaced with an ethoxy group, leading to variations in its chemical behavior.
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16(26)18-9-6-10-20(13-18)25-23(27)19-11-12-21(30-2)22(14-19)31(28,29)24-15-17-7-4-3-5-8-17/h3-14,24H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJKMLHXVQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7719884.png)
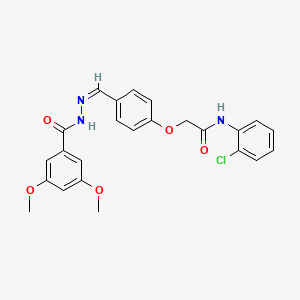
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B7719905.png)
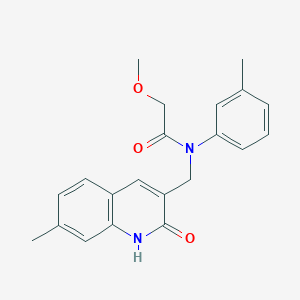
![2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide](/img/structure/B7719917.png)
![2-fluoro-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7719932.png)
![2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B7719940.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate](/img/structure/B7719951.png)
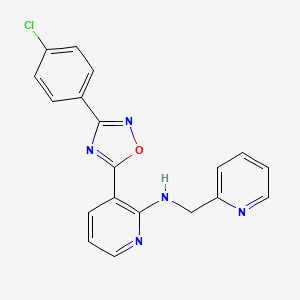
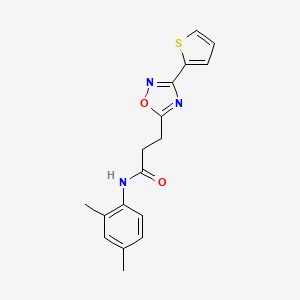
![5-(3,4-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole](/img/structure/B7719977.png)
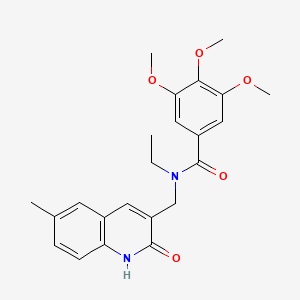
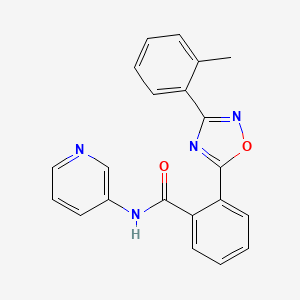
![N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7719990.png)
